Protoanemonin
Overview
Description
It is the lactone of 4-hydroxy-2,4-pentadienoic acid and is produced when the plant is wounded or macerated, leading to the enzymatic breakdown of ranunculin into glucose and protoanemonin . This compound is known for its pale yellow oily appearance and its ability to cause skin irritation, rashes, and blistering upon contact .
Mechanism of Action
Target of Action
Protoanemonin, a toxin found in all plants of the buttercup family (Ranunculaceae), exhibits a wide spectrum of biological activity against various microorganisms . It has been studied as an antifungal agent on the dermatophyte Microsporum cookei . The primary targets of this molecule appear to be cytoplasmic microtubules, which contain a great number of sulfhydryl (ASH) groups .
Mode of Action
It is suggested that this compound inhibits growth by reacting with sulfhydryl enzymes . It significantly reduces the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .
Biochemical Pathways
When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic this compound . This compound significantly activates genes and gene products involved in iron starvation response .
Pharmacokinetics
The inherent instability of ranunculin and the rapid dimerization of this compound render them unsuitable for use in biological assays . Anemonin, the product of this compound’s cyclodimerization, stands out as the optimal molecule for bioassays . More detailed pharmacokinetic studies are needed to understand the ADME properties of this compound.
Result of Action
This compound exhibits a wide range of biological activities. It inhibits the growth of Gram-positive and Gram-negative bacteria, fungi, and two protozoa . The degree of inhibition varies widely . It also causes mitochondria of root tip cells of Zea mays to disintegrate and affects mitotic division of meristematic tissue .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is produced by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 as a blind end in the biodegradation of organochloride xenobiotics
Biochemical Analysis
Biochemical Properties
Protoanemonin exhibits a wide spectrum of biological activity. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, and of fungi . This compound inhibits growth by reacting with sulfhydryl enzymes . The degree of inhibition varies widely, and growth of two protozoa was inhibited in dilutions of this compound ranging from 1/200,000 to 1/600,000 .
Cellular Effects
This compound has a significant impact on various types of cells. For instance, a dilution of 10^-6 of the antibiotic was toxic to chicken epithelial and fibroblastic cells in tissue culture . Mitochondria of root tip cells of Zea mays exposed to this compound disintegrated and mitotic division of meristematic tissue was affected . This compound was reported to have a cytopathogenic effect on both normal and tumor tissue cultures .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with sulfhydryl enzymes. Cysteine caused a reduction in bacteriostatic properties of anemonin . Elongation of Avena coleoptiles was inhibited by this compound but the inhibition was reversed by dimercaptopropanol .
Temporal Effects in Laboratory Settings
The inherent instability of ranunculin and the rapid dimerization of this compound render them unsuitable for use in biological assays . Conversely, anemonin stands out as the optimal molecule for bioassays and demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects .
Dosage Effects in Animal Models
Toxicity experiments with guinea pigs and mice showed that this compound was lethal if doses were administered to give titers required to inhibit bacterial growth . The LD50 of this compound in male Swiss albino mice was 190 mg/kg .
Metabolic Pathways
When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic this compound . When drying the plant, this compound comes into contact with air and dimerizes to anemonin, which is further hydrolyzed to a non-toxic dicarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protoanemonin can be synthesized through the combined action of muconate cycloisomerase and muconolactone isomerase on 2-chloro-cis,cis-muconate . The reaction involves the transformation of 2-chloromuconolactone with concomitant dechlorination and decarboxylation into this compound .
Industrial Production Methods: In industrial settings, this compound is typically obtained from the enzymatic breakdown of ranunculin found in Ranunculaceae plants . The process involves macerating the plant tissues to release this compound, which is then purified and isolated .
Chemical Reactions Analysis
Types of Reactions: Protoanemonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anemonin, a dimer of this compound.
Polymerization: this compound readily polymerizes to form anemonin, especially in the presence of light.
Substitution: this compound can react with nucleophiles, such as cysteine, to form adducts.
Common Reagents and Conditions:
Oxidation: Light or radiation from a mercury lamp can facilitate the oxidation of this compound to anemonin.
Polymerization: this compound polymerizes in the presence of light or air.
Substitution: Cysteine and other nucleophiles can react with this compound under mild conditions.
Major Products Formed:
Anemonin: Formed through the oxidation or polymerization of this compound.
Cysteine Adducts: Formed through substitution reactions with cysteine.
Scientific Research Applications
Protoanemonin has a wide range of scientific research applications, including:
Antimicrobial Activity: this compound exhibits significant antimicrobial properties against various bacteria and fungi.
Cytotoxic Effects: this compound has been shown to have cytotoxic effects against tumor cell lines, making it a potential candidate for cancer research.
Plant Physiology: this compound acts as a growth inhibitor of seed germination and root and stem elongation in plants.
Biochemical Studies: this compound is used in studies investigating the reactivity of unsaturated lactones with sulfhydryl groups.
Comparison with Similar Compounds
Protoanemonin is unique among similar compounds due to its high reactivity and broad spectrum of biological activity. Similar compounds include:
Anemonin: The dimer of this compound, which is less reactive and exhibits different biological properties.
Ranunculin: The glucosidic precursor of this compound, which is enzymatically broken down to release this compound.
Clematis spp. Extracts: Contain this compound and other related compounds with varying concentrations and biological activities.
This compound stands out due to its potent antimicrobial and cytotoxic properties, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
5-methylidenefuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZJZKPGHQTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148346 | |
Record name | Protoanemonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-28-1 | |
Record name | Protoanemonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protoanemonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protoanemonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylenefuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOANEMONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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